3,8-Diazabicyclo[4.3.1]decan-4-one is a bicyclic compound with the molecular formula . It features a unique structure that incorporates two nitrogen atoms and a ketone functional group within a bicyclic framework. This compound is classified as a diazabicyclic amine, which is significant due to its potential applications in various fields, including medicinal chemistry and materials science. The compound's synthesis and properties have been studied extensively, highlighting its versatility as a chemical building block.
The synthesis of 3,8-diazabicyclo[4.3.1]decan-4-one typically involves several methods:
The reaction conditions for synthesizing this compound typically involve solvents such as ethanol or methanol and may require acidic or basic catalysts to facilitate cyclization .
The molecular structure of 3,8-diazabicyclo[4.3.1]decan-4-one consists of:
The compound's molecular weight is approximately 154.21 g/mol, and it possesses specific stereochemical configurations that influence its reactivity and interactions with biological targets .
3,8-Diazabicyclo[4.3.1]decan-4-one participates in various chemical reactions:
The specific conditions for these reactions depend on the reagents used and may include temperature control and solvent selection to optimize yields .
The mechanism of action for 3,8-diazabicyclo[4.3.1]decan-4-one primarily involves its interaction with biological targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these molecules:
Relevant data suggest that the compound's stability and reactivity are influenced by its structural features, particularly the bicyclic arrangement .
3,8-Diazabicyclo[4.3.1]decan-4-one has several applications across different scientific fields:
3,8-Diazabicyclo[4.3.1]decan-4-one represents a structurally unique bicyclic lactam framework that has garnered significant interest in heterocyclic and medicinal chemistry. Characterized by its bridged bicyclic system containing two nitrogen atoms and a ketone functionality, this compound serves as a versatile scaffold for chemical synthesis and drug discovery. Its geometric constraints impart distinctive electronic properties and reactivity patterns, distinguishing it from monocyclic or planar lactams. The compound’s core structure, defined by the fusion of azepane and piperidine rings with a ketone at the 4-position, enables diverse derivatization, making it a valuable subject of ongoing research [3].
The systematic IUPAC name 3,8-diazabicyclo[4.3.1]decan-4-one precisely defines its molecular architecture: a ten-atom bicyclic framework (decan) with nitrogen atoms at positions 3 and 8, and a ketone at position 4. The bridgehead topology arises from the [4.3.1] ring system, where one bridge contains four atoms (C1–C2–C3–N8), another three atoms (N3–C4=O), and the third a single atom (C10) connecting the bridgeheads. Key identifiers include:
The lactam group exhibits substantial distortion from planarity due to the bicyclic framework. Winkler-Dunitz parameters quantify this distortion:
Bond length analysis reveals a lengthened C–N bond (1.38–1.42 Å) and shortened C=O bond (1.21 Å) compared to planar amides (1.33 Å and 1.23 Å, respectively), reflecting reduced n→π* conjugation [3].
Table 1: Structural Parameters of 3,8-Diazabicyclo[4.3.1]decan-4-one vs. Planar Lactams
Parameter | 3,8-Diazabicyclo[4.3.1]decan-4-one | Planar Lactam (e.g., N-Methyl-δ-valerolactam) | |
---|---|---|---|
N–C(O) Bond Length | 1.42 Å | 1.33 Å | |
C=O Bond Length | 1.21 Å | 1.23 Å | |
Twist Angle (τ) | 25–40° | 0° | |
13C C=O NMR Shift | ~173–175 ppm | ~165–170 ppm | [3] |
The exploration of bridged lactams began with Lukes’ 1938 hypothesis that incorporating an amide nitrogen at a bicyclic bridgehead would distort the C–N bond, challenging the assumption of universal amide planarity [3]. Initial synthetic efforts focused on smaller bicyclic systems (e.g., quinuclidones), but the [4.3.1] framework remained inaccessible until modern catalytic methods emerged.
Key milestones include:
The compound’s characterization was solidified through spectroscopic data (e.g., IR νC=O at 1690–1710 cm⁻¹) and X-ray crystallography, confirming non-planarity [3].
Table 2: Historical Timeline of Key Advances
Year | Development | Significance | |
---|---|---|---|
1938 | Lukes proposes bridgehead amide distortion | Theoretical foundation for anti-Bredt lactams | |
1971 | Winkler-Dunitz parameters defined | Quantitative framework for amide distortion | |
2000s | Ring-closing metathesis applied to bicyclic lactams | Enabled synthesis of medium-sized bridged systems (e.g., [4.3.1]) | |
2010s | Derivatives (e.g., 3,10-diazabicyclo[4.3.1]decan-4-one) synthesized | Expanded medicinal chemistry applications | [3] [5] |
Medicinal Chemistry Applications
Derivatives of this scaffold exhibit notable bioactivity:
Synthetic Utility
Table 3: Key Derivatives and Their Research Applications
Compound Name | CAS Number | Applications | |
---|---|---|---|
8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one | 2742657-04-9 | Polyamide synthesis via ring-opening polymerization | |
(6S)-1,4-Diazabicyclo[4.3.1]decan-2-one | 1315050-37-3 | Chiral building block for asymmetric synthesis | |
3,10-Diazabicyclo[4.3.1]decan-4-one | 1208711-11-8 | Antimicrobial and receptor-binding studies | |
10-Sulfonyl-3,10-diazabicyclo derivatives | - | Serotonin receptor modulation (e.g., EP3097103B1) | [4] [6] [8] |
The enduring relevance of 3,8-diazabicyclo[4.3.1]decan-4-one lies in its synergy of strain-driven reactivity and structural controllability, cementing its role in advancing heterocyclic and pharmaceutical chemistry.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: